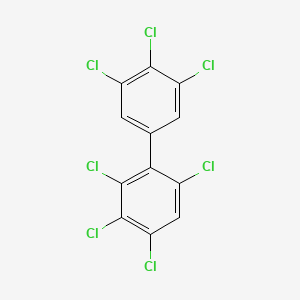

2,3,3',4,4',5',6-Heptachlorobiphenyl

Beschreibung

Contextualization of Polychlorinated Biphenyls (PCBs) as Persistent Environmental Contaminants

Polychlorinated biphenyls (PCBs) are a group of synthetic organic chemicals that were manufactured and used extensively in industrial and commercial applications from the 1930s until they were banned in many countries in the 1970s. unep.orgijshr.com Their chemical stability, low flammability, and high dielectric constant made them ideal for use as coolants and insulating fluids in electrical equipment, such as transformers and capacitors, as well as in other applications like plasticizers, paints, and carbonless copy paper. ijshr.comnih.gov

The very properties that made PCBs desirable for industrial use are also the cause of their persistence in the environment. epa.gov PCBs are highly resistant to degradation through chemical, physical, and biological processes. openaccessgovernment.org This resistance leads to their long-term presence in ecosystems. Once in the environment, they can be transported over long distances in the atmosphere and are found in soil, water, and air across the globe. unep.orgijshr.com

Being lipophilic, or fat-soluble, PCBs tend to accumulate in the fatty tissues of living organisms. unep.orgnih.gov This leads to a process called biomagnification, where the concentration of PCBs increases at successively higher levels of the food chain. ijshr.comnih.gov Consequently, top predators, including humans, can accumulate significant levels of these compounds. unep.org The widespread contamination and persistence of PCBs have established them as a significant environmental and human health concern, leading to their classification as persistent organic pollutants (POPs) under the Stockholm Convention. unep.orgopenaccessgovernment.org

Significance of Heptachlorobiphenyl Congeners in Environmental and Biological Research

PCBs consist of 209 individual compounds, known as congeners, which are differentiated by the number and position of chlorine atoms on the biphenyl (B1667301) structure. nih.gov Heptachlorobiphenyls are a subgroup of PCBs that contain seven chlorine atoms. The degree of chlorination is a key factor influencing a congener's physical and chemical properties, including its persistence and potential for bioaccumulation. unep.org

Highly chlorinated PCBs, such as heptachlorobiphenyls, are generally more resistant to metabolic degradation and are therefore more persistent in the environment and in biological systems. nih.gov Their strong lipophilicity results in a high potential for bioaccumulation in the fatty tissues of organisms. nih.gov This persistence and bioaccumulative nature make heptachlorobiphenyls a significant focus of environmental and biological research. Scientists study these congeners to understand the long-term fate and transport of PCBs in the environment and their movement through food webs.

Specific Research Focus on 2,3,3',4,4',5',6-Heptachlorobiphenyl (PCB 191)

Below is a data table outlining some of the key physical and chemical properties of this compound (PCB 191).

| Property | Value |

| Molecular Formula | C₁₂H₃Cl₇ |

| Molecular Weight | 395.3 g/mol |

| CAS Number | 74472-50-7 |

| Log K_ow (Octanol-Water Partition Coefficient) | 7.7 |

Data sourced from PubChem. nih.gov

Overview of Key Research Areas and Methodological Approaches

Research on this compound and other PCBs spans several key areas:

Environmental Monitoring: This involves the detection and quantification of PCB 191 in various environmental matrices such as air, water, soil, and sediment. These studies help to determine the extent of contamination and identify potential sources.

Bioaccumulation and Trophic Transfer: Researchers investigate the uptake and accumulation of PCB 191 in organisms and its transfer through the food chain. This is essential for understanding the exposure of wildlife and humans.

Toxicokinetics: These studies examine the absorption, distribution, metabolism, and excretion of PCB 191 in living organisms. Understanding these processes helps to predict the potential for adverse health effects.

A variety of sophisticated analytical techniques are employed in this research. Gas chromatography (GC) coupled with mass spectrometry (MS) is a primary tool for the separation and identification of individual PCB congeners. High-resolution mass spectrometry is often used for its sensitivity and ability to differentiate between closely related compounds.

Interactive Data Table: Heptachlorobiphenyl Congeners of Research Interest

The following table highlights several heptachlorobiphenyl congeners, including PCB 191, that are frequently studied in environmental and toxicological research.

| PCB Number | IUPAC Name | CAS Number |

| 170 | 2,2',3,3',4,4',5-Heptachlorobiphenyl | 35065-30-6 |

| 175 | 2,2',3,3',4,5',6-Heptachlorobiphenyl | 40186-70-7 |

| 180 | 2,2',3,4,4',5,5'-Heptachlorobiphenyl | 35065-29-3 |

| 191 | This compound | 74472-50-7 |

Data sourced from various chemical databases including PubChem and the NIST WebBook. nih.govnih.govnist.govsigmaaldrich.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,3,5-tetrachloro-4-(3,4,5-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl7/c13-5-3-8(16)11(18)12(19)9(5)4-1-6(14)10(17)7(15)2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVFXBXWAXIMLAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Cl)C2=C(C(=C(C=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074238 | |

| Record name | 2,3,3',4,4',5',6-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74472-50-7 | |

| Record name | 2,3,3′,4,4′,5′,6-Heptachlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74472-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,3',4,4',5',6-Heptachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,3',4,4',5',6-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3',4,4',5',6-HEPTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/895SJ405CI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Distribution of 2,3,3 ,4,4 ,5 ,6 Heptachlorobiphenyl

Global and Regional Environmental Prevalence in Abiotic Matrices

PCB 191, like other PCBs, has been detected in various environmental compartments across the globe. Its distribution is a result of complex processes including atmospheric transport and deposition, as well as its behavior in aquatic and terrestrial systems.

Atmospheric Transport and Deposition Patterns

Polychlorinated biphenyls are subject to long-range atmospheric transport (LRAT), which facilitates their distribution to remote regions far from their original sources. copernicus.orgntnu.no This transport occurs with PCBs in the vapor phase or adsorbed to particulate matter. copernicus.orgepa.gov The degree of chlorination affects a congener's volatility; higher chlorinated biphenyls like heptachlorobiphenyls are less volatile and more likely to be associated with particles. cdc.gov

Atmospheric deposition, through both wet (rain and snow) and dry processes, transfers PCBs from the atmosphere to terrestrial and aquatic surfaces. nih.gov Studies in the Arctic have identified atmospheric transport and subsequent deposition as a significant pathway for PCB contamination in the region. nih.gov Climate change may influence these patterns, with increasing temperatures potentially enhancing the volatilization of PCBs from environmental reservoirs, leading to further atmospheric transport. ntnu.no Biomass burning, such as forest fires, has also been identified as a significant source of PCBs to the atmosphere, contributing to their long-range transport. copernicus.org

Aquatic Systems: Sediment and Water Column Concentrations

Once deposited into aquatic environments, the hydrophobic nature of PCBs, including heptachlorobiphenyls, causes them to partition from the water column and adsorb strongly to sediments and suspended particles. epa.govepa.gov Consequently, PCB concentrations are typically much higher in sediments than in the overlying water. oaepublish.comnih.gov

Water column concentrations of PCBs are generally low, often in the nanogram per liter (ng/L) range. cdc.govepa.gov For instance, in the southern part of the Tigris River, total PCB concentrations in water ranged from 1.2 ng/L to 18.8 ng/L. researchgate.net In the Hudson River, concentrations have been monitored to assess the effectiveness of remediation efforts, with target levels for the protection of aquatic life set at 14 ng/L for freshwater and 30 ng/L for saltwater. epa.gov

Sediments act as a major sink and long-term reservoir for PCBs. oaepublish.comnih.gov Resuspension of contaminated sediments can reintroduce PCBs into the water column. epa.gov Concentrations of PCBs in sediments can be several orders of magnitude higher than in the water column. Studies have reported sediment concentrations ranging from a few nanograms per gram (ng/g) to micrograms per gram (µg/g) in contaminated areas. oaepublish.comresearchgate.net For example, a study of the Udu River in Nigeria found that while only one PCB congener was detected in water samples, 28 congeners were present in the sediments, with total concentrations ranging from 5.34 to 16.1 ng/g dry weight. oaepublish.com

A study in the Houston Ship Channel also highlighted that the industrialized part of the channel may be receiving PCB-laden sediment from its tributaries. researchgate.net The strong tendency of PCBs to bind to sediments means they can persist for long periods, posing a potential risk to benthic organisms. epa.govospar.org

Terrestrial Environments: Soil and Vegetation Levels

In terrestrial environments, PCBs are primarily found in soil, having been deposited from the atmosphere or through local contamination events such as spills or the use of sewage sludge as fertilizer. cdc.gov Similar to aquatic sediments, soil acts as a significant reservoir for PCBs due to their strong adsorption to organic matter and soil particles. cdc.gov This binding capacity generally limits their migration to groundwater. cdc.gov

Soil concentrations of PCBs vary widely depending on land use and historical industrial activity. Rural and background soils typically have lower concentrations, often in the low nanogram per gram (ng/g) or microgram per kilogram (µg/kg) range. clu-in.orgnih.gov For example, a pilot survey of rural soils in the United States found a mean concentration for PCB-170 of 6.84 µg/kg. clu-in.org In contrast, soils in industrial or urban areas can have significantly higher levels. nih.govservice.gov.uk A study of residential soils in East Chicago, Indiana, an area with a long history of industrial operations, found total PCB concentrations ranging from 20 to 1700 ng/g dry weight. nih.gov

Vegetation can accumulate PCBs from both the atmosphere and the soil. core.ac.uknih.gov The uptake mechanism can vary, with leaves often reflecting atmospheric concentrations, while roots can absorb PCBs from the soil. service.gov.uknih.gov However, due to their high hydrophobicity, the uptake of highly chlorinated PCBs from soil into plant tissues is generally limited. nih.gov A study at an e-waste site in Southern China reported PCB concentrations in plant leaves ranging from 27.5 to 1993 ng/g. core.ac.uk

Spatial and Temporal Trends in Environmental Concentrations of PCB 170

The spatial distribution of PCB 170 and other PCBs is largely dictated by proximity to historical sources. Urban and industrial areas generally exhibit higher concentrations in soil and herbage compared to rural locations. service.gov.uk For example, a UK survey found that median PCB concentrations in urban and industrial soils were approximately twice those in rural soils. service.gov.uk This suggests that significant sources are still present in these developed areas. service.gov.uk On a larger scale, a global fractionation process has been observed, where more volatile, lower-chlorinated congeners are transported further towards polar regions. copernicus.org

Congener Profile Analysis in Environmental Samples with Emphasis on Heptachlorobiphenyls

The analysis of PCB congener profiles in environmental samples can provide insights into the sources and weathering processes of PCB contamination. Commercial PCB mixtures, such as Aroclors, had distinct congener compositions. However, the profiles found in the environment are often altered due to the different physical and chemical properties of individual congeners, which affect their transport, partitioning, and degradation. purdue.edu

Heptachlorobiphenyls, such as PCB 170, are components of more highly chlorinated Aroclor mixtures like Aroclor 1260. purdue.edu Their presence in an environmental sample can indicate contamination from such sources. For instance, in a study of residential soils in an industrial city in India, PCB-170 was below the detection limit in the analyzed samples, while other heptachlorobiphenyls like PCB-177 were detected. nih.gov In contrast, a study in East Chicago, Indiana, found that congeners with four to six chlorines were dominant, but PCB 170 was among the congeners that correlated with certain metals, suggesting specific sources or environmental fate processes. nih.gov

The relative abundance of different congeners can vary significantly between different environmental compartments. For example, due to their lower volatility and higher particle affinity, higher chlorinated congeners like heptachlorobiphenyls are more likely to be found in soils and sediments close to source areas, while lower chlorinated congeners are more prevalent in the atmosphere in remote regions. copernicus.orgcdc.gov

Below is a table summarizing the concentrations of 2,3,3',4,4',5',6-Heptachlorobiphenyl (PCB 170) and related compounds found in various environmental matrices from different studies.

Interactive Data Table: PCB Concentrations in Environmental Samples

| Matrix | Location | Compound | Concentration | Unit | Source |

|---|---|---|---|---|---|

| Rural Soil | United States | PCB-170 | 6.84 (mean) | µg/kg | clu-in.org |

| Residential Soil | East Chicago, Indiana, USA | ΣPCB (128 congeners) | 20 - 1700 | ng/g dw | nih.gov |

| Residential Soil | Korba, India | PCB-170 | BDL | µg/kg | nih.gov |

| Sediment | Udu River, Nigeria | Ʃ28PCBs | 5.34 - 16.1 | ng/g dw | oaepublish.com |

| Water | Tigris River, Iraq | Total PCBs | 1.2 - 18.8 | ng/L | researchgate.net |

| Plant Leaves | E-waste site, Southern China | ΣPCBs | 27.5 - 1993 | ng/g | core.ac.uk |

BDL: Below Detection Limit; dw: dry weight; ΣPCB: Sum of Polychlorinated Biphenyls

Environmental Fate and Transport Dynamics of 2,3,3 ,4,4 ,5 ,6 Heptachlorobiphenyl

Long-Range Atmospheric Transport and Global Cycling

The global distribution of persistent organic pollutants like PCB 187 is largely governed by long-range atmospheric transport. eurochlor.orgenvirocomp.com Although highly chlorinated PCBs have low vapor pressures, they can become airborne through volatilization from contaminated surfaces (water, soil) and by adhering to aerosol particles, which facilitates their transport over vast distances. nih.govenvirocomp.com The presence of PCBs in remote regions such as the Arctic, far from any original sources, is considered clear evidence of this phenomenon. envirocomp.comnih.gov

The process is often described as a "grasshopper effect," where compounds volatilize in warmer regions, travel in the atmosphere, and are then deposited in cooler regions. This cycle of deposition and re-volatilization allows for gradual migration towards the poles. Due to their persistence against degradation, semi-volatile chemicals like PCBs can remain in the environment long enough for this transport to occur. envirocomp.com The atmospheric residence time is a key factor in determining the potential for long-range transport. envirocomp.compops.int For highly chlorinated congeners such as PCB 187, transport is more likely to occur via sorption to airborne particulate matter rather than in the gas phase due to their lower volatility. nih.gov

Partitioning Behavior in Multi-Media Environmental Compartments

Partitioning refers to the way a chemical distributes itself between different environmental compartments like air, water, soil, and biota. researchgate.netnist.gov This behavior is controlled by the chemical's physical and chemical properties, including its water solubility, vapor pressure, and its affinity for organic matter. nih.govnist.gov

The exchange of PCB 187 between the atmosphere and water bodies is a critical process in its environmental cycling. iyte.edu.tr This dynamic is governed by the Henry's Law constant (H), which describes the equilibrium partitioning of a chemical between air and water. nih.govladwp.com A chemical's tendency to move from water to air (volatilization) or from air to water (absorption) is assessed by the fugacity ratio. iyte.edu.trresearchgate.net

Studies have measured the Henry's Law constants for PCB 187 at various temperatures, which is crucial for modeling its behavior under different environmental conditions. henrys-law.orgresearchgate.net Generally, volatilization from water is considered a major removal process for many PCBs from aquatic systems. researchgate.netresearchgate.net However, for highly chlorinated congeners, which have lower Henry's Law constants, deposition from the atmosphere can also be a significant input to water bodies. nih.gov The net direction of the flux (upward or downward) depends on the relative concentrations in the air and water and on temperature. nih.govacs.org

Table of Henry's Law Solubility Constants (Hscp) for 2,3,3',4,4',5',6-Heptachlorobiphenyl (PCB 187) at 298.15 K (25°C)

| Hscp [mol/(m³·Pa)] | Temperature Dependence [d ln Hscp / d(1/T)] (K) | Reference |

| 1.6 x 10⁻² | 12000 | Bamford et al. (2000) |

| 1.2 x 10⁻¹ | Not Reported | Murphy et al. (1987) |

| 1.3 x 10⁻² | 7200 | Paasivirta and Sinkkonen (2009) |

| 2.4 x 10⁻² | Not Reported | Burkhard et al. (1985) |

Data sourced from Henry's Law Constants database. henrys-law.org

Once in an aquatic environment, PCB 187 exhibits a strong tendency to move from the water column to the sediment. This is due to its hydrophobic nature, quantified by a high octanol-water partition coefficient (log Kow). nih.govunh.edu The log Kow for PCB 187 is approximately 7.15, indicating it is significantly more soluble in lipids and organic matter than in water. researchgate.net

This partitioning behavior is further described by the soil organic carbon-water (B12546825) partition coefficient (Koc), which measures the chemical's adsorption to the organic carbon fraction of soil and sediment. ladwp.comecetoc.orgchemsafetypro.com PCBs, particularly the more highly chlorinated ones, have a strong affinity for organic matter and are readily adsorbed by soil and sediment particles. nih.govnm.gov This strong sorption means that PCB 187 is relatively immobile in sediments and will persist there, making sediments a major sink and long-term reservoir for this compound in aquatic systems. nm.govepa.gov

The uptake of PCBs from soil by plants can occur, but the extent of absorption and translocation varies significantly among congeners and plant species. researchgate.net For a highly chlorinated and hydrophobic compound like PCB 187, mobility and bioavailability in soil are low due to its strong adsorption to soil organic matter. nm.gov

Research indicates that while some lesser-chlorinated PCBs can be taken up by plant roots and even translocated to the stems and leaves, the more highly chlorinated congeners tend to accumulate primarily in the roots with very limited movement to the above-ground parts of the plant. researchgate.netnih.gov The primary mechanism of accumulation for compounds with a high Kow like PCB 187 is strong sorption to the root surface. nih.gov Therefore, phytoextraction is generally not considered a significant removal pathway for highly chlorinated PCBs from soil. researchgate.net

Abiotic and Biotic Degradation Pathways in Environmental Systems

PCB 187, like other highly chlorinated biphenyls, is highly resistant to degradation, contributing to its persistence in the environment. researchgate.net However, it can be slowly transformed through both biological (biotic) and non-biological (abiotic) processes.

Biotic degradation by microorganisms is considered a primary pathway for the breakdown of PCBs. nih.govresearchgate.net Aerobic degradation, which occurs in the presence of oxygen, is generally effective for less chlorinated PCBs. plos.org Highly chlorinated congeners like PCB 187 are more susceptible to anaerobic degradation, a process where microorganisms in oxygen-depleted environments (like deep sediments) remove chlorine atoms through reductive dechlorination. livescience.com This process reduces the number of chlorine atoms, often making the resulting, less-chlorinated congeners amenable to subsequent aerobic degradation. livescience.com Several bacterial genera, such as Rhodococcus, have been identified with the ability to degrade PCBs. nih.govplos.org

Photolytic transformation, or photolysis, is a degradation process driven by sunlight. PCBs can undergo photolysis, particularly in surface waters and in the atmosphere. The process typically involves the reductive dechlorination of the PCB molecule, where a chlorine atom is replaced by a hydrogen atom, leading to a less chlorinated congener. This reaction is often enhanced in the presence of a hydrogen donor. Another potential abiotic pathway is the reaction with hydroxyl radicals (OH•), which can lead to the formation of hydroxylated PCBs (OH-PCBs). nih.gov These transformation products, however, may also be persistent and have their own toxicological profiles. nih.gov The efficiency of photolysis depends on the degree and position of chlorination and the environmental medium in which it occurs.

Microbial Biotransformation (Anaerobic and Aerobic Dechlorination)

Microbial biotransformation is a key process in the environmental degradation of PCBs. This typically occurs through a sequential anaerobic and aerobic process. nih.gov

Anaerobic Dechlorination: Under anaerobic conditions, particularly in sediments and soils, highly chlorinated PCBs can undergo reductive dechlorination. This process involves microorganisms using the chlorinated biphenyl (B1667301) as an electron acceptor, removing chlorine atoms and replacing them with hydrogen. nih.gov This typically results in the formation of less chlorinated congeners. Generally, meta- and para-chlorines are more readily removed than ortho-chlorines. nih.govplos.org While this process is well-documented for various PCB congeners and commercial mixtures like Aroclor 1254, specific studies detailing the anaerobic dechlorination pathways, microbial species involved, and degradation rates for this compound are not prominently featured in the available literature. nih.govplos.orgresearchgate.net Research has demonstrated the dechlorination of other heptachlorobiphenyls, such as the metabolism of 2,2′,3,4,4′,5′,6-heptachlorobiphenyl (PCB 183) by cytochrome P450 enzymes, but this is a different congener. kobe-u.ac.jp

Aerobic Dechlorination: Following anaerobic dechlorination, the resulting lower-chlorinated biphenyls can be degraded by aerobic bacteria. nih.gov The aerobic degradation pathway typically involves dioxygenase enzymes that catalyze the cleavage of the biphenyl rings, leading to mineralization. researchgate.netnih.gov The effectiveness of aerobic degradation is highly dependent on the chlorine substitution pattern, with less chlorinated and less ortho-substituted congeners being more susceptible to attack. nio.res.inresearchgate.net Some studies have shown that certain marine bacteria, like Pseudomonas sp., can degrade highly chlorinated PCBs, including some heptachlorobiphenyls like PCB 181. nio.res.in However, specific data on the aerobic degradation of this compound, its metabolites, and the responsible microbial consortia are not detailed in the reviewed scientific papers.

Other Abiotic Transformation Processes

In addition to microbial action, abiotic processes can contribute to the transformation of PCBs in the environment.

Photolysis: Photodegradation, or photolysis, can be an important mechanism for the breakdown of PCBs in the environment, particularly in the atmosphere and surface waters. This process involves the absorption of light energy, which can lead to the cleavage of carbon-chlorine bonds and subsequent dechlorination. The rate and extent of photolysis are dependent on factors such as the presence of sensitizing molecules and the wavelength of light. While general studies on the photolysis of PCB mixtures and some specific congeners exist, showing a general decrease in chlorination over time, specific kinetic data and product identification for the photolysis of this compound under various environmental conditions are not available in the provided search results. researchgate.netepa.gov

Hydrolysis and Oxidation: Hydrolysis of the C-Cl bond in PCBs is generally considered to be a very slow process under normal environmental pH and temperature conditions and is not a significant degradation pathway. Other abiotic oxidative processes, potentially involving hydroxyl radicals in the atmosphere, can lead to the formation of hydroxylated PCB metabolites (OH-PCBs). However, specific studies quantifying the rates and identifying the products of these reactions for this compound are lacking in the reviewed literature.

Bioaccumulation and Biomagnification of 2,3,3 ,4,4 ,5 ,6 Heptachlorobiphenyl in Ecological Systems

Bioaccumulation in Aquatic and Terrestrial Organisms Across Trophic Levels

Bioaccumulation occurs when an organism absorbs a substance at a rate faster than that at which the substance is lost. For persistent compounds like PCB 187, this process begins at the lowest trophic levels and the contaminant is subsequently passed up the food chain. greenfacts.org

In aquatic environments, the initial uptake of PCBs often occurs in microorganisms and phytoplankton, which absorb the chemicals from contaminated water and sediment. greenfacts.orgvliz.be These primary producers are then consumed by invertebrates such as zooplankton, benthic worms, and crustaceans. greenfacts.orgresearchgate.net Due to their lipophilic nature, PCBs like congener 187 adsorb to organic particles and settle in sediments, making them available to bottom-dwelling (benthic) invertebrates. greenfacts.org

Studies of general PCB distribution show that invertebrates at the base of the food web accumulate these compounds from their environment and diet. For instance, in a Lake Michigan food web, a significant increase in PCB concentrations was observed from plankton to the next trophic level. clu-in.org While specific quantitative data for the uptake of PCB 187 in individual invertebrate species is not extensively detailed in the reviewed literature, its presence in higher organisms confirms its entry and transfer through these foundational trophic levels. The process involves absorption from the surrounding environment (water and sediment) and ingestion of contaminated organic matter. greenfacts.orgresearchgate.net

Fish accumulate PCB 187 through their diet, which includes smaller fish and invertebrates, and directly from water through their gills. mdpi.com Research in a tidal marsh on the Potomac River identified the co-eluting congeners PCB 182/187/128 as having a substantially greater biota-sediment accumulation factor (BSAF) than the average for total PCBs, indicating a high potential for accumulation from sediment into finfish. nih.gov

Marine mammals, being at the top of many aquatic food webs and having significant lipid reserves, often exhibit high concentrations of PCBs. ospar.orgnoaa.gov Studies have consistently detected PCB 187 in various marine mammal species.

Seals: In a study of adult female northern elephant seals, PCB 187 was identified as one of the eight most prevalent congeners, constituting a significant portion of the total PCB burden in both inner and outer blubber layers.

Dolphins and Whales: High concentrations of PCBs are frequently found in dolphins and killer whales (orcas). sciencenews.orgtheguardian.comresearchgate.net Research on marine mammals in the North Atlantic found the highest total PCB concentrations in a killer whale, at 318 mg/kg lipid. nih.gov While specific concentrations for PCB 187 were not singled out in this total, its resistance to metabolic degradation suggests it would be a significant component. In European waters, killer whales, bottlenose dolphins, and striped dolphins have been found with PCB levels that often exceed thresholds for potential health effects. sciencenews.org The diet of these animals plays a crucial role; for example, seal-eating killer whales in the UK showed significantly higher PCB levels than fish-eating populations in Iceland and Norway. ecowatch.com

Table 1: PCB Concentrations in Marine Mammals

| Species | Location | Tissue | PCB Concentration (Sum of PCBs) | Note | Reference |

|---|---|---|---|---|---|

| Killer Whale (Orcinus orca) | UK waters | Blubber | Mean of ~108 mg/kg lipid | Exceeds high threshold for health damage. | sciencenews.org |

| Killer Whale (Orcinus orca) | UK waters | Muscle | Up to 318 mg/kg lipid | Highest concentration recorded in the study of 11 species. | nih.gov |

| Bottlenose Dolphin (Tursiops truncatus) | European waters | Blubber | Exceeds high threshold (41 mg/kg) for health effects. | - | sciencenews.org |

| Striped Dolphin (Stenella coeruleoalba) | European waters | Blubber | Exceeds high threshold (41 mg/kg) for health effects. | - | sciencenews.org |

| Harbour Porpoise (Phocoena phocoena) | European waters | Blubber | Exceeds lower threshold (9 mg/kg) for physiological changes. | - | sciencenews.org |

Fish-eating birds are particularly vulnerable to accumulating high levels of PCBs. clu-in.org The contaminants are transferred from the fish they consume and concentrate in their tissues. mdpi.com A notable finding is the presence of hydroxylated metabolites of PCBs (HO-PCBs), which are formed in the body. A study of four predatory bird species in Belgium found that 4-HO-CB 187, a metabolite of PCB 187, was the most prominent HO-PCB congener detected in all species. nih.gov This indicates that the parent compound, PCB 187, is not only accumulated but also metabolized to a degree in these species. nih.gov

The highest concentrations were found in the common buzzard, demonstrating significant bioaccumulation. nih.gov In a study on biota from Qilianyu Island in the South China Sea, the intermediate egret, a migratory bird, showed significantly higher PCB concentrations (including congener 187) than resident fish species, highlighting the role of feeding habits and migratory patterns in contaminant accumulation. mdpi.com

Table 2: Concentration of 4-HO-CB 187 (a metabolite of PCB 187) in Predatory Birds

| Species | Tissue | Maximum Concentration (pg/g wet weight) | Reference |

|---|---|---|---|

| Common Buzzard (Buteo buteo) | Liver | 6420 | nih.gov |

| Sparrowhawk (Accipiter nisus) | Liver | Data indicates presence, specific max value not provided for this congener alone | nih.gov |

| Grey Heron (Ardea cinerea) | Liver | Data indicates presence, specific max value not provided for this congener alone | nih.gov |

| Long-eared Owl (Asio otus) | Liver | Data indicates presence, specific max value not provided for this congener alone | nih.gov |

Information on PCB 187 accumulation in wild terrestrial mammals is less specific in the available literature, but the general principles of biomagnification apply. greenfacts.org Mammals that prey on contaminated organisms will accumulate these compounds. For example, experimental studies on cats have used PCB 187 as part of a mixture to investigate biological effects, confirming its uptake. nih.gov

Trophic Transfer and Biomagnification Potential within Food Webs

Trophic transfer is the movement of contaminants from one trophic level to the next through consumption. Biomagnification occurs when the concentration of a contaminant increases as it moves up the food web. nih.gov

The biomagnification potential of a chemical in a food web can be quantified using a Trophic Magnification Factor (TMF). A TMF greater than 1 indicates that the chemical biomagnifies. researchgate.net The TMF is calculated from the slope of the linear regression between the log-transformed, lipid-normalized contaminant concentration and the trophic position of the organisms in the food web. researchgate.net

Studies have shown that for PCBs, the TMF tends to increase with the compound's hydrophobicity, which is measured by the octanol-water partition coefficient (Kow). nih.govusgs.gov Highly chlorinated biphenyls, such as the heptachlorobiphenyls, are very hydrophobic and thus have a high potential for biomagnification. nih.gov Research on a marine food web in Ulsan Bay, South Korea, explicitly determined that PCB 187 was biomagnified through the entire food web, with a calculated TMF greater than 1.

Different PCB congeners exhibit different behaviors in the environment and in organisms due to variations in their molecular structure, particularly the number and position of chlorine atoms. epa.gov This leads to congener-specific patterns of bioaccumulation and biomagnification.

PCB 170 (2,2',3,3',4,4',5-Heptachlorobiphenyl) is another heptachlorobiphenyl congener, structurally similar to PCB 187. Both are highly chlorinated and persistent. Studies analyzing PCB congener patterns often find both PCB 170 and PCB 187 to be dominant congeners in the tissues of organisms at high trophic levels, such as marine mammals and birds. Their persistence and resistance to metabolic degradation are key factors in their biomagnification potential.

Research on the PCB congener profile in a human milk extract, which reflects long-term bioaccumulation, identified both 2,2',3,3',4,4',5-hepta- (PCB 170) and 2,2',3,4,4',5,5'-hepta- (PCB 187) chlorobiphenyls as major components. epa.gov This co-occurrence at significant levels in a top-level consumer indicates that both congeners have a high capacity for trophic transfer and accumulation. While direct comparative studies of their TMFs were not found in the search results, their similar chemical properties (highly chlorinated, hydrophobic) and frequent detection in high-trophic-level organisms suggest that both PCB 170 and PCB 187 are strongly biomagnified in ecological food webs. nih.govepa.gov

Modeling Approaches for Bioaccumulation and Trophic Transfer Dynamics

The bioaccumulation of 2,3,3',4,4',5',6-Heptachlorobiphenyl is a complex process influenced by the chemical's properties and the specific characteristics of the ecosystem and its inhabitants. Modeling approaches are critical for integrating these variables to predict contaminant levels in different organisms.

A fundamental concept in many bioaccumulation models is the principle of fugacity, which can be thought of as the "escaping tendency" of a chemical from a particular phase, such as water, sediment, or an organism's tissues. These models calculate the movement of PCB 187 between these compartments to estimate its concentration in biota.

One widely used framework is the food web bioaccumulation model developed by Arnot and Gobas. This model considers various uptake and elimination pathways for a chemical in an organism, including respiratory uptake from water, dietary intake, gill elimination, fecal egestion, and growth dilution. The model can be adapted for specific ecosystems by incorporating site-specific data on environmental conditions and the feeding relationships within the food web.

Another key tool is the AQUATOX model, a comprehensive ecosystem simulation model developed by the U.S. Environmental Protection Agency. AQUATOX can simulate the fate of various pollutants, including PCBs, and their effects on aquatic life such as algae, invertebrates, and fish. It models the transfer of the contaminant through the food web, considering the diet of each organism. While detailed parameter inputs for PCB 187 specifically are not always readily available, studies have utilized AQUATOX to model a range of PCB congeners, sometimes grouping PCB 187 with others of similar chlorination levels. For instance, in a validation study for Lake Ontario, PCB 187 was grouped with PCB 182, and a combined log octanol-water partition coefficient (Kow) of 7.19 was used. The octanol-water partition coefficient is a critical parameter in these models, as it describes the chemical's tendency to partition between fatty tissues and water.

Research in a stream food web at the Twelvemile Creek arm of Lake Hartwell identified a log Kow value of 6.8 for PCB 187 and noted that the predictive power of trophic position for individual congeners increased with a higher Kow. researchgate.net

The table below presents key physicochemical properties relevant to the modeling of this compound.

| Property | Value | Source |

| IUPAC Name | 1,2,3,5-tetrachloro-4-(3,4,5-trichlorophenyl)benzene | PubChem |

| CAS Number | 74472-50-7 | PubChem |

| Molecular Formula | C12H3Cl7 | PubChem |

| Molecular Weight | 395.3 g/mol | PubChem |

| Log Kow (Octanol-Water Partition Coefficient) | 7.7 | PubChem |

| Log Kow | 6.8 | researchgate.net |

Trophic Magnification Factors (TMFs) are a key output of many bioaccumulation models and provide a measure of how much a chemical's concentration increases at each step up the food web. A TMF greater than 1 indicates that the chemical is biomagnifying. Studies have shown a strong positive relationship between the TMF of PCB congeners and their log Kow values. usgs.govresearchgate.net

A comprehensive study at the Lake Hartwell Superfund site investigated the TMFs for 127 PCB congeners. usgs.govresearchgate.net While the specific TMF for PCB 187 was not individually highlighted in the primary publication, the research demonstrated that TMFs for congeners ranged from 1.5 to 6.6, and that these values increased significantly with increasing log Kow. usgs.govresearchgate.net This indicates that as a highly chlorinated biphenyl (B1667301), PCB 187 is expected to have a significant potential for trophic magnification.

The following table summarizes findings on the relationship between the octanol-water partition coefficient and trophic magnification for PCBs in general, which is applicable to understanding the behavior of PCB 187.

| Study Focus | Key Findings | Reference |

| Trophic Magnification of 127 PCB Congeners | Trophic Magnification Factors (TMFs) ranged from 1.5 to 6.6 and increased strongly with the log octanol-water partition coefficient (Kow). | usgs.govresearchgate.net |

| PCB Bioaccumulation in a Stream Food Web | The predictive power of trophic position for individual congeners, including PCB 187, increased with Kow. | researchgate.net |

Metabolic and Biotransformation Pathways of 2,3,3 ,4,4 ,5 ,6 Heptachlorobiphenyl in Biological Systems

Phase I Metabolic Transformations

Phase I metabolism of PCB 170 primarily involves the introduction or unmasking of functional groups, which prepares the molecule for subsequent conjugation reactions. The key Phase I pathways for this compound are cytochrome P450-mediated hydroxylation and reductive dechlorination.

Cytochrome P450-Mediated Hydroxylation of PCB 170 Congeners

The primary mechanism of Phase I metabolism for polychlorinated biphenyls (PCBs) is oxidation, catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov This process introduces a hydroxyl (-OH) group onto the biphenyl (B1667301) structure, forming hydroxylated PCB metabolites (OH-PCBs). For PCB 170, this hydroxylation is a critical initial step in its detoxification and elimination pathway.

The specific CYP isoforms involved in the metabolism of PCB congeners can vary, with members of the CYP1A, CYP2B, and CYP3A subfamilies being particularly important. mdpi.com Studies on the closely related heptachlorobiphenyl, PCB 187, have shown that phenobarbital (PB)-inducible CYP forms, such as CYP2B isoforms, are significant in its metabolism in guinea pigs, rats, and hamsters. tandfonline.comtandfonline.com In untreated guinea pig liver microsomes, several hydroxylated metabolites of PCB 187 were formed, while no metabolites were observed in untreated rat and hamster microsomes, highlighting species-specific differences in constitutive CYP activity. tandfonline.comtandfonline.com Following treatment with PB, a potent inducer of CYP2B enzymes, the formation of hydroxylated metabolites was significantly increased in all three species. tandfonline.comtandfonline.com For instance, in PB-treated rats, two distinct hydroxylated metabolites of PCB 187 were identified. tandfonline.comtandfonline.com While direct studies on PCB 170 are limited, it is anticipated that similar CYP isoforms, particularly from the CYP2B subfamily, play a crucial role in its hydroxylation.

The position of hydroxylation on the biphenyl rings is influenced by the chlorine substitution pattern. The formation of specific OH-PCB 187 metabolites suggests that metabolism can proceed through the formation of arene oxide intermediates, with subsequent NIH-shift (intramolecular rearrangement) or dechlorination. tandfonline.com

Reductive Dechlorination Pathways

Reductive dechlorination is a metabolic process where a chlorine atom is removed from the PCB molecule and replaced with a hydrogen atom. This process is particularly significant in anaerobic environments, such as sediments, where microbial communities play a key role. nih.govresearchgate.net While less common in mammalian metabolism, evidence suggests that reductive dechlorination of PCBs can occur. This pathway is important because it can reduce the degree of chlorination, potentially altering the toxicological properties of the congener and making it more susceptible to further metabolism.

For highly chlorinated congeners like PCB 170, reductive dechlorination can lead to the formation of less chlorinated PCBs. For example, studies have shown the potential for PCB 170 to be reductively dechlorinated to produce hexachlorobiphenyls, such as PCB 87. nih.gov This transformation typically occurs at the meta and para positions of the biphenyl rings. researchgate.net

Phase II Conjugation Reactions of PCB 170 Metabolites

Following Phase I hydroxylation, the resulting OH-PCB metabolites of PCB 170 can undergo Phase II conjugation reactions. These reactions involve the addition of endogenous, water-soluble molecules to the hydroxyl group, which significantly increases the polarity of the metabolites, thereby facilitating their excretion in urine or bile. nih.gov

Glucuronidation and Sulfation Processes

Glucuronidation is a major Phase II pathway catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to the hydroxyl group of OH-PCBs. nih.govdoi.org The efficiency of glucuronidation is highly dependent on the structure of the OH-PCB metabolite. nih.gov Factors such as the position of the hydroxyl group and the pattern of chlorine substitution on the biphenyl rings can influence the rate of conjugation. nih.gov Studies on various OH-PCBs have demonstrated that the substitution of chlorine atoms on the non-hydroxylated ring can significantly lower the maximum reaction velocity (Vmax) of the UGT enzyme. nih.gov In rats, UGT1A1, UGT1A6, and UGT2B1 have been identified as the primary isoforms responsible for the glucuronidation of OH-PCBs. doi.org

Sulfation is another critical Phase II reaction where a sulfonate group is added to the hydroxylated metabolites of PCB 170. This reaction is catalyzed by sulfotransferases (SULTs). nih.gov The resulting sulfate conjugates are highly water-soluble and readily excreted. nih.gov The formation of PCB sulfates is a significant metabolic pathway in humans. acs.org Similar to glucuronidation, the effectiveness of sulfation can be influenced by the specific structure of the OH-PCB. Hydroxylated PCBs can also act as inhibitors of SULTs, potentially affecting the metabolism of other endogenous and xenobiotic compounds. researchgate.net

Glutathione (B108866) Conjugation Mechanisms

Glutathione (GSH) conjugation, mediated by glutathione S-transferases (GSTs), is another important detoxification pathway. nih.gov While direct conjugation of OH-PCBs with GSH is not the primary route, this pathway becomes crucial for the detoxification of reactive intermediates that can be formed during PCB metabolism. nih.gov The oxidation of OH-PCBs can lead to the formation of catechols and hydroquinones, which can then be further oxidized to reactive semiquinones and quinones. nih.gov These electrophilic quinones can react with cellular nucleophiles, including GSH. The resulting GSH-PCB adducts can then be further metabolized through the mercapturic acid pathway for excretion. nih.gov Studies have shown that the presence of reduced glutathione can decrease the covalent binding of PCB metabolites to microsomal proteins, indicating its role in trapping reactive intermediates. nih.gov

Interspecies Variability in Metabolic Capacity and Metabolite Profiles

Significant interspecies differences exist in the metabolic capacity and resulting metabolite profiles of PCBs, including congeners like PCB 170. These variations are largely attributed to differences in the expression and activity of metabolic enzymes, particularly cytochrome P450s.

As previously mentioned, in vitro studies using liver microsomes from different species have demonstrated these disparities. For instance, untreated guinea pig liver microsomes were capable of metabolizing PCB 187, a heptachlorobiphenyl similar to PCB 170, whereas microsomes from untreated rats and hamsters showed no metabolic activity. tandfonline.comtandfonline.com This suggests a higher constitutive level of the necessary CYP enzymes in guinea pigs.

Furthermore, the profile of metabolites can differ between species even when metabolism occurs. Following induction with phenobarbital, rat liver microsomes produced two hydroxylated metabolites of PCB 187, while hamster microsomes produced only one of these metabolites, and guinea pig microsomes produced three, including a dechlorinated hydroxylated metabolite not seen in the other two species. tandfonline.comtandfonline.com These findings underscore that both the rate and the pathway of metabolism can be species-dependent. Such variations in biotransformation can lead to different patterns of bioaccumulation and toxicity across different animal species. nih.gov

Stereoselective Metabolism and Chiral Signatures of PCB 170

The biotransformation of 2,3,3',4,4',5',6-heptachlorobiphenyl (PCB 170) in biological systems is subject to stereoselectivity, a phenomenon where one atropisomer is metabolized or accumulates preferentially over the other. This selective process results in a shift in the enantiomeric composition from the original racemic mixture (a 1:1 ratio of enantiomers) and creates a unique "chiral signature" within an organism. While detailed research specifically elucidating the stereoselective metabolism and chiral signatures of PCB 170 is limited, the extensive study of other persistent chiral PCBs provides a strong framework for understanding its likely metabolic fate.

The primary drivers of stereoselective metabolism of polychlorinated biphenyls are cytochrome P450 (CYP) enzymes. nih.gov These enzymes, particularly those in the CYP2B subfamily, exhibit substrate- and atropisomer-specificity. nih.gov The catalytic site of these enzymes can preferentially bind with one atropisomer over the other due to its three-dimensional structure, leading to a faster rate of metabolism for the preferred enantiomer. This enzymatic action typically involves hydroxylation, forming hydroxylated PCB metabolites (OH-PCBs), which can then be more readily excreted from the body.

The enantioselective accumulation of chiral PCBs has been observed across a wide range of organisms, including fish, bivalves, and marine mammals. nih.govnih.gov Studies on various aquatic and riparian biota have shown non-racemic enantiomeric fractions (EFs) for numerous PCB congeners, indicating that these compounds are bioprocessed in an enantioselective manner. nih.gov The EF is a measure of the relative abundance of the two enantiomers, with a value of 0.5 indicating a racemic mixture. Deviations from this value signify enantiomeric enrichment.

For instance, research on bowhead whales has demonstrated enantiomer-specific accumulation of several chiral PCBs, suggesting that biotransformation processes within these marine mammals are enantioselective. Similarly, non-racemic enantiomeric ratios have been found in the livers of harbour porpoises. While these studies did not specifically report on PCB 170, they did find non-racemic fractions for other heptachlorobiphenyls such as PCB 174 and PCB 176, which share structural similarities with PCB 170. nih.gov

The specific chiral signature of a PCB congener can vary depending on the species, tissue type, and even the age and sex of the organism. These differences are attributed to variations in the expression and activity of CYP enzymes among different species and individuals. The presence of non-racemic PCBs in biota serves as a powerful tracer of environmental bioprocesses, suggesting a greater degree of metabolic degradation than would be indicated by achiral analysis alone. nih.gov

Due to the lack of specific enantiomeric fraction data for PCB 170 in the reviewed literature, the following table presents data for other relevant chiral PCB congeners to illustrate the concept of stereoselective metabolism in various biological systems.

Interactive Table: Enantiomeric Fractions (EFs) of Selected Chiral PCBs in Biota

| PCB Congener | Species | Tissue | Enantiomeric Fraction (EF) | Reference |

| PCB 91 | Fish (Nationwide) | Whole Body | Non-racemic | nih.gov |

| PCB 95 | Fish (Nationwide) | Whole Body | Non-racemic | nih.gov |

| PCB 132 | Fish (Nationwide) | Whole Body | Non-racemic | nih.gov |

| PCB 136 | Fish (Nationwide) | Whole Body | Non-racemic | nih.gov |

| PCB 149 | Fish (Nationwide) | Whole Body | Non-racemic | nih.gov |

| PCB 174 | Fish (Nationwide) | Whole Body | Non-racemic | nih.gov |

| PCB 176 | Fish (Nationwide) | Whole Body | Non-racemic | nih.gov |

| PCB 183 | Fish (Nationwide) | Whole Body | Non-racemic | nih.gov |

| PCB 95 | Harbour Porpoise | Liver | 1.31 - 2.54 (ER) | |

| PCB 149 | Harbour Porpoise | Liver | 1.19 - 1.81 (ER) | |

| PCB 132 | Harbour Porpoise | Liver | 0.45 - 0.94 (ER) |

Note: ER (Enantiomeric Ratio) is another measure of chiral composition. An ER of 1.0 is equivalent to an EF of 0.5.

Molecular and Cellular Mechanisms of Interaction for 2,3,3 ,4,4 ,5 ,6 Heptachlorobiphenyl

Aryl Hydrocarbon Receptor (AhR) Binding and Activation

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in mediating the toxic effects of many environmental contaminants, including polychlorinated biphenyls (PCBs). acs.org The interaction of 2,3,3',4,4',5',6-Heptachlorobiphenyl with the AhR is a key initiating event in a cascade of molecular responses.

AhR Ligand Affinity and Receptor-Mediated Gene Expression

The binding affinity of a specific PCB congener to the AhR is a primary determinant of its potential to elicit toxic responses. High-affinity binding is typically associated with PCBs that can assume a coplanar or planar conformation, which allows them to fit into the ligand-binding pocket of the receptor. researchgate.net For this compound, a specific relative potency (REP) value, which reflects its AhR binding affinity relative to the most potent AhR agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), has been reported.

Interactive Data Table: Relative Potency of this compound

| Compound | Relative Potency (REP) | Reference |

|---|---|---|

| This compound | 6.7E-06 | ewg.org |

Upon binding, the ligand-AhR complex translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). nih.gov This heterodimer then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) or dioxin responsive elements (DREs) in the promoter regions of target genes. nih.gov A primary and well-studied downstream effect of AhR activation is the induction of cytochrome P450 enzymes, particularly CYP1A1. oup.com The induction of CYP1A1 is a hallmark of exposure to AhR agonists and is directly linked to the receptor-mediated gene expression machinery. oup.com

Downstream Signaling Pathways and Transcriptional Regulation

The activation of the AhR by ligands such as this compound initiates a cascade of downstream signaling events that lead to the transcriptional regulation of a wide array of genes. The canonical pathway involves the binding of the AhR/ARNT heterodimer to XREs, which recruits co-activators and the general transcription machinery to initiate the transcription of target genes. nih.gov

Beyond the canonical pathway, AhR signaling can also occur through non-genomic or "non-canonical" pathways. These can involve protein-protein interactions with other signaling molecules and transcription factors, leading to a broader range of cellular responses. nih.gov For instance, the activated AhR can interact with other signaling pathways, thereby influencing cellular processes beyond xenobiotic metabolism. The transcriptional regulation mediated by AhR activation is complex and can result in the altered expression of genes involved in cell cycle control, apoptosis, and cellular differentiation.

Endocrine System Modulation Pathways

PCBs are recognized as endocrine-disrupting chemicals (EDCs), meaning they can interfere with the body's endocrine system and produce adverse developmental, reproductive, neurological, and immune effects. nih.gov this compound can modulate the endocrine system through its interaction with various hormone receptors and by perturbing hormone homeostasis.

Interaction with Steroid Hormone Receptors

PCBs have been shown to interact with steroid hormone receptors, including the estrogen receptor (ER) and the androgen receptor (AR), though the effects can be complex, exhibiting both agonistic and antagonistic activities. Some PCB congeners can bind to the estrogen receptor alpha (ERα), a key mediator of estrogen signaling. nih.gov For example, studies on other PCB congeners have demonstrated their ability to bind to ERα and modulate angiogenic processes. nih.gov

Furthermore, certain PCBs and their mixtures have been found to interfere with androgen-induced transcriptional activation. nih.gov Some congeners can act as antagonists to the androgen receptor, inhibiting the action of the natural ligand, dihydrotestosterone. nih.gov While direct studies on the interaction of this compound with specific steroid hormone receptors are limited, the structural similarities to other active PCBs suggest a potential for such interactions. nih.gov

Thyroid Hormone Homeostasis Perturbation Mechanisms

A significant endocrine-disrupting effect of PCBs is their ability to interfere with thyroid hormone homeostasis. nih.gov Thyroid hormones are crucial for normal brain development and metabolism. nih.gov PCBs can disrupt this system through several mechanisms.

One primary mechanism is the competition of PCB metabolites, particularly hydroxylated PCBs (OH-PCBs), with the natural thyroid hormone, thyroxine (T4), for binding to transport proteins in the blood, such as transthyretin (TTR). nih.govresearchgate.net This binding can displace T4, leading to its increased metabolism and clearance from the body, ultimately resulting in decreased circulating levels of T4. nih.gov While direct binding data for this compound to TTR is not extensively documented, studies on structurally similar OH-PCBs have shown high-affinity binding to TTR. nih.gov For instance, the hydroxylated metabolite of a different heptachlorobiphenyl congener, 4-OH-CB187, has been shown to decrease serum thyroxine levels in mice by increasing its accumulation in the liver. nih.gov

Oxidative Stress Induction and Antioxidant Response Pathways

Exposure to PCBs can lead to the generation of reactive oxygen species (ROS), resulting in oxidative stress within cells. nih.govnih.gov Oxidative stress occurs when there is an imbalance between the production of ROS and the ability of the biological system to detoxify these reactive intermediates or to repair the resulting damage.

The induction of oxidative stress by PCBs is thought to be a significant mechanism contributing to their cytotoxicity. nih.gov The metabolism of PCBs, in some cases initiated by AhR-induced CYP enzymes, can produce reactive metabolites that contribute to ROS formation. nih.gov In response to increased oxidative stress, cells activate antioxidant response pathways. nih.gov This includes the upregulation of antioxidant enzymes to counteract the damaging effects of ROS. Studies on PCB mixtures have shown an increased expression of antioxidant genes such as those in the glutathione (B108866) system. nih.gov For example, exposure of astrocytes to a PCB mixture resulted in an increased expression of genes like glutathione S-transferase A2 (Gsta2). nih.gov This antioxidant response is a protective mechanism to mitigate cellular damage from oxidative stress. While specific studies on this compound are not abundant, the general findings for PCBs suggest that this congener likely contributes to oxidative stress and elicits a corresponding antioxidant response. nih.govnih.gov

Immunomodulation Mechanisms at the Cellular and Subcellular Levels

This compound, also known as PCB 189, is a dioxin-like polychlorinated biphenyl (B1667301) (PCB) that exerts immunomodulatory effects primarily through its interaction with the Aryl hydrocarbon receptor (AhR). nih.govnih.govnih.gov The AhR is a ligand-activated transcription factor present in the cytoplasm of various immune cells, including T-cells, B-cells, and macrophages. nih.gov Upon binding to PCB 189, the AhR undergoes a conformational change, translocates to the nucleus, and forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, leading to altered gene expression and subsequent immunomodulation. nih.govuiowa.edu

At the cellular level, exposure to dioxin-like PCBs, including congeners like PCB 189, has been shown to impact various immune cell populations and their functions. Studies have demonstrated that exposure to a mixture of dioxin-like PCBs containing PCB 189 can lead to alterations in T-lymphocyte subpopulations. Specifically, a positive correlation has been observed between levels of highly chlorinated PCBs, such as PCB 189, and the expression of the T-cell activation marker CD25 on T-cells. This suggests that PCB 189 may contribute to a state of altered T-cell activation.

Furthermore, research on PCB mixtures has indicated that these compounds can influence macrophage function. Exposure to PCBs can induce a shift in macrophage phenotype, promoting a pro-inflammatory state. nih.gov This is characterized by changes in the expression of cell surface markers and the secretion of inflammatory cytokines. nih.gov While direct studies on PCB 189's effect on macrophage polarization are limited, its nature as a dioxin-like compound suggests it could contribute to such inflammatory responses within the immune system. The immunotoxic effects of some PCBs are also linked to the induction of apoptosis (programmed cell death) in immune cells, such as human monocytic cells, which can occur through mechanisms independent of the AhR. koreascience.krresearchgate.net

Subcellularly, the primary mechanism of PCB 189-induced immunomodulation is the activation of the AhR signaling pathway. This activation can lead to a cascade of events, including the induction of cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, which are involved in the metabolism of xenobiotics. nih.gov The sustained activation of AhR and the subsequent downstream signaling can disrupt normal cellular processes and contribute to the observed immunotoxic effects.

Epigenetic Modifications and Gene Expression Alterations

The immunomodulatory effects of this compound are intricately linked to its ability to induce epigenetic modifications and alter gene expression patterns. Epigenetic mechanisms, such as DNA methylation and histone modifications, are crucial regulators of gene expression and can be perturbed by environmental exposures.

Epigenetic Modifications:

Studies on PCB mixtures have revealed that exposure is associated with widespread changes in DNA methylation patterns in peripheral blood samples. nih.govescholarship.orgnih.govbohrium.com These alterations can involve both hypermethylation and hypomethylation of CpG sites, which are regions of DNA where a cytosine nucleotide is followed by a guanine (B1146940) nucleotide. Importantly, these changes in methylation have been found in the promoter and transcription-associated regions of genes involved in xenobiotic metabolism and immune function. escholarship.orgbohrium.com While studies specifically isolating the effect of PCB 189 on DNA methylation are scarce, its inclusion in dioxin-like PCB mixtures that induce these changes suggests its culpability.

Histone modifications are another critical epigenetic mechanism affected by PCBs. Research has shown that exposure to PCBs can lead to alterations in histone post-translational modifications, such as the acetylation and methylation of specific lysine (B10760008) residues on histone tails. nih.govnih.gov For example, a decrease in H4K16Ac (acetylation of lysine 16 on histone H4) and H3K4me3 (trimethylation of lysine 4 on histone H3) has been observed following PCB exposure. nih.gov These changes can be mediated by the induction of chromatin-modifying enzymes. nih.gov PCBs have also been found to activate androgen receptor (AR) transcriptional activity, which is potentiated by the histone demethylase Jarid1b. nih.gov These modifications can alter chromatin structure, making genes more or less accessible for transcription, thereby influencing the expression of immune-related genes.

Gene Expression Alterations:

The epigenetic modifications induced by PCB 189, primarily through AhR activation, lead to significant alterations in gene expression profiles within immune cells. A study on peripheral blood mononuclear cells (PBMCs) exposed to a mixture of dioxin-like PCBs, including PCB 189, revealed a substantial number of differentially regulated genes. repec.org

Notably, the study identified a downregulation of gene sets predominantly involved in immunological pathways, such as the response to viruses, innate immune response, and defense response. repec.org Conversely, there was an upregulation of pathways related to oxidative stress. repec.org The table below summarizes some of the key findings from a study investigating gene expression changes in PBMCs after exposure to a dioxin-like PCB mixture containing PCB 189.

| Biological Process | Effect of Dioxin-Like PCB Exposure (including PCB 189) | Number of Gene Sets Affected |

| Immunological Pathways | Predominantly Downregulated | 76 |

| Oxidative Stress Pathways | Upregulated | - |

| Overall Gene Regulation | Upregulated | 125 |

| Overall Gene Regulation | Downregulated | 76 |

| Data derived from a study on peripheral blood mononuclear cells exposed to a mixture of dioxin-like PCBs, including PCB 189. repec.org |

Advanced Analytical Methodologies for 2,3,3 ,4,4 ,5 ,6 Heptachlorobiphenyl Quantification and Identification

Sample Preparation and Extraction Techniques for Diverse Matrices

The accurate quantification of 2,3,3',4,4',5',6-Heptachlorobiphenyl necessitates efficient extraction from various environmental and biological samples. The choice of technique depends on the matrix type, required detection limits, and laboratory resources. Key methodologies include traditional solvent-based extractions and modern automated systems that offer increased speed and efficiency while reducing solvent consumption. analiticaweb.com.brthermofisher.com

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a conventional and widely used method for extracting PCBs from aqueous samples. It involves partitioning the analyte between the aqueous sample and an immiscible organic solvent, such as hexane. While effective, LLE can be labor-intensive and consume large volumes of organic solvents. cdc.govepa.gov

Solid-Phase Extraction (SPE) serves as a more modern and efficient alternative to LLE. cdc.govnih.gov For aqueous samples, SPE cartridges packed with a solid adsorbent, such as C18-bonded silica (B1680970), are used to trap PCBs from the sample. The analytes are then eluted with a small volume of an organic solvent. nih.gov This technique minimizes solvent usage, reduces sample handling time, and can provide cleaner extracts. nih.govnih.gov For solid samples, SPE can be employed as a cleanup step following an initial extraction.

A study on freshwater analysis highlighted the use of a polydimethylsiloxane (PDMS) stationary phase for the solid-phase extraction of PCBs, demonstrating good sample enrichment with low solvent requirements. nih.gov

Accelerated Solvent Extraction (ASE) and Supercritical Fluid Extraction (SFE)

Accelerated Solvent Extraction (ASE), also known as Pressurized Fluid Extraction (PFE), is an automated technique that uses conventional solvents at elevated temperatures and pressures to extract analytes from solid and semi-solid samples. analiticaweb.com.brthermofisher.com This method significantly reduces extraction times (typically 10-20 minutes per sample) and solvent consumption compared to traditional methods like Soxhlet extraction. thermofisher.comthermofisher.com ASE is an EPA-approved method (Method 3545A) for PCB extraction from various matrices, including soils, sediments, and tissues. analiticaweb.com.brthermofisher.com The high temperature and pressure enhance the kinetics of the extraction process, leading to efficiencies comparable to or greater than those of Soxhlet extraction. analiticaweb.com.br

Click to view a table of typical ASE parameters for PCB extraction.

| Parameter | Typical Value/Condition | Reference |

|---|---|---|

| Solvent | Hexane/Acetone (B3395972) (1:1, v/v) or other suitable organic solvents | thermofisher.com |

| Temperature | 100 °C | thermofisher.com |

| Pressure | 1500 psi | thermofisher.com |

| Static Time | 5 minutes | thermofisher.com |

| Sample Size | 5 - 20 grams | analiticaweb.com.brthermofisher.com |

| Solvent Volume | ~15 mL per 10 g sample | thermofisher.com |

Supercritical Fluid Extraction (SFE) is another advanced technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO2), for the extraction of PCBs from solid matrices. epa.govlsu.edu SFE offers the advantage of using a non-toxic, non-flammable solvent that can be easily removed from the extract by depressurization, leaving the concentrated analyte. lsu.edu The solvating power of the supercritical fluid can be tuned by modifying the pressure and temperature. Sometimes, a small amount of organic solvent (a modifier or entrainer) is added to the CO2 to enhance the extraction efficiency for more polar analytes. publications.gc.ca SFE is recognized as EPA SW-846 Method 3562 for the extraction of PCBs from materials like soils, sediments, and fly ash. epa.gov

Matrix-Specific Cleanup and Fractionation Procedures

Following extraction, the raw extract often contains co-extracted interfering compounds (e.g., lipids, pigments) that must be removed prior to chromatographic analysis to prevent matrix effects and protect the analytical column. cdc.gov The cleanup of extracts for the analysis of this compound is a critical step.

Commonly used cleanup techniques involve adsorption chromatography with materials such as:

Silica Gel: Often treated with sulfuric acid to remove oxidizable organic interferences. thermofisher.comcdc.gov

Florisil: A magnesium silicate adsorbent effective for separating PCBs from certain pesticides. cdc.govnih.gov

Alumina: Used to remove nonpolar interferences. thermofisher.com

Activated Carbon: Used to fractionate PCB congeners based on their planarity, which is particularly useful for separating toxic, co-planar PCBs from other congeners. cdc.gov

These adsorbents can be packed into columns, and the extract is passed through, with different solvent systems used to elute the target analytes while retaining the interferences. For instance, a multi-layer silica gel column can be used to oxidize, reduce, and separate various polar interferences from the desired PCB fraction. In some ASE methods, cleanup adsorbents can be placed directly into the extraction cell, combining extraction and cleanup into a single automated step. analiticaweb.com.brkemolab.hr

Chromatographic Separation Techniques

The separation of the 209 individual PCB congeners is a significant analytical challenge due to their structural similarity. mmu.ac.uk High-resolution techniques are essential for the accurate, congener-specific quantification of this compound.

High-Resolution Gas Chromatography (HRGC) with Capillary Columns

High-Resolution Gas Chromatography (HRGC), utilizing long, narrow-bore capillary columns, is the standard for PCB congener analysis. cdc.gov These columns provide the high separation efficiency needed to resolve many of the closely eluting congeners. The choice of the stationary phase is critical for achieving the desired separation.

Commonly used stationary phases for PCB analysis include:

Poly(5%-phenyl-methyl)siloxane (e.g., DB-5, SE-54): A widely used, non-polar phase that provides good general separation of PCB congeners. An extremely efficient 80 m x 0.1 mm i.d. capillary column with this phase was able to resolve 195 PCB congeners. nih.gov

Specialized PCB-specific phases (e.g., Rtx-PCB): These columns, often with a dimethylpolysiloxane-based stationary phase, are optimized for the separation of PCB congeners. mmu.ac.uk

Detection is most often accomplished using an electron capture detector (ECD), which is highly sensitive to halogenated compounds like PCBs, or mass spectrometry (MS), which provides definitive identification based on mass-to-charge ratio. cdc.gov

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

For the most complex separations where co-elution remains a problem in single-column HRGC, Comprehensive Two-Dimensional Gas Chromatography (GCxGC) offers significantly enhanced resolving power. mmu.ac.ukshimadzu.com In GCxGC, the effluent from a primary analytical column is continuously collected in discrete fractions and re-injected onto a second, shorter column with a different stationary phase. mmu.ac.uk This results in a two-dimensional separation of the components.

This technique has proven to be a powerful tool for resolving PCB congeners. mmu.ac.ukresearchgate.net A typical setup for PCB analysis involves a non-polar column in the first dimension and a more polar or shape-selective column in the second dimension. For example, a combination of an Rtx-PCB column (60 m) in the first dimension and an Rxi-17 (1.5 m, 50% diphenyl/50% dimethyl polysiloxane) column in the second dimension has been used to separate 188 of the 209 PCB congeners, with an additional 12 congeners identified through data processing, for a total of 200 resolved congeners. mmu.ac.uk When coupled with a Time-of-Flight Mass Spectrometer (TOFMS), GCxGC provides both high-resolution separation and definitive mass identification. mmu.ac.ukresearchgate.net

Click to view a comparison of HRGC and GCxGC for PCB congener separation.

| Technique | Typical Number of Resolved Congeners | Key Advantages | Reference |

|---|---|---|---|

| HRGC (single column) | ~173 - 195 | Standard, robust, widely available | nih.govresearchgate.net |

| GCxGC-TOFMS | ~190 - 200 | Greatly increased peak capacity, superior resolution for complex mixtures, structured chromatograms | mmu.ac.ukresearchgate.net |

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC), is the cornerstone of modern analytical strategies for the determination of this compound. The inherent selectivity and sensitivity of MS allow for the differentiation of PCB 191 from interfering compounds and other PCB congeners, which is crucial for accurate risk assessment.

High-resolution mass spectrometry is a powerful tool for the analysis of this compound, offering unparalleled specificity through the measurement of exact mass-to-charge ratios (m/z) with high accuracy. This capability allows for the determination of the elemental composition of ions, thereby distinguishing PCB 191 from co-eluting compounds with the same nominal mass but different elemental formulas.

For this compound (C₁₂H₃Cl₇), the theoretical monoisotopic mass is 391.805444 Da. nih.gov HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass spectrometers, can measure this mass with a high degree of accuracy, typically within a few parts per million (ppm). This high mass accuracy significantly reduces the likelihood of false positives.

The characteristic isotopic pattern of chlorine, with its two stable isotopes ³⁵Cl and ³⁷Cl in an approximate ratio of 3:1, provides an additional layer of confirmation in HRMS analysis. For a heptachlorinated biphenyl (B1667301), the isotopic cluster of the molecular ion is a distinct pattern of peaks that can be predicted and compared with the experimentally observed spectrum.

Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound (C₁₂H₃Cl₇)

| m/z (Nominal) | Relative Abundance (%) |

| 392 | 100.0 |

| 394 | 97.7 |

| 396 | 47.5 |

| 398 | 17.1 |

| 400 | 3.5 |

| 402 | 0.4 |

This table presents a simplified theoretical isotopic distribution. The exact m/z values and abundances will vary slightly based on the precise masses of the isotopes.

Tandem mass spectrometry, or MS/MS, offers an additional dimension of selectivity by monitoring specific fragmentation pathways of a precursor ion. In an MS/MS experiment, the molecular ion of this compound (the precursor ion) is selected and then fragmented through collision-induced dissociation (CID). The resulting product ions are then detected. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), is highly specific and significantly enhances the signal-to-noise ratio, allowing for ultra-trace quantification.